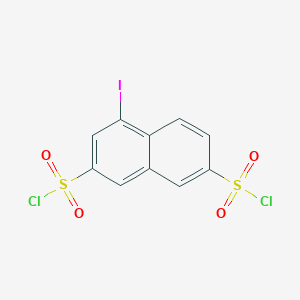
2,7-Naphthalenedisulfonyl dichloride, 4-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonyl dichloride, 4-iodo-: is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two sulfonyl chloride groups and an iodine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthalenedisulfonyl dichloride, 4-iodo- typically involves the sulfonation of naphthalene followed by chlorination and iodination. The general steps are as follows:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.
Chlorination: The sulfonic acid groups are then converted to sulfonyl chlorides using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride groups in 2,7-Naphthalenedisulfonyl dichloride, 4-iodo- are highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The iodine atom can be reduced to form the corresponding naphthalene derivative without the iodine substituent.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed from the reaction with thiols.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of functional materials with specific properties such as conductivity and fluorescence.
Biology and Medicine:
Bioconjugation: Employed in the modification of biomolecules for labeling and detection purposes.
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Industry:
Polymer Chemistry: Used in the synthesis of sulfonated polymers with applications in ion exchange resins and membranes.
Dye and Pigment Industry: Utilized in the production of dyes and pigments with specific color properties.
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonyl dichloride, 4-iodo- involves its reactivity towards nucleophiles due to the presence of sulfonyl chloride groups. These groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The iodine atom can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
1,5-Naphthalenedisulfonyl dichloride: Similar structure but with sulfonyl chloride groups at the 1 and 5 positions.
4,4’-Methylenebis(benzenesulfonyl chloride): Contains two benzenesulfonyl chloride groups linked by a methylene bridge.
Biphenyl-4,4’-disulfonyl chloride: Features two sulfonyl chloride groups on a biphenyl scaffold.
Properties
CAS No. |
652156-94-0 |
|---|---|
Molecular Formula |
C10H5Cl2IO4S2 |
Molecular Weight |
451.1 g/mol |
IUPAC Name |
4-iodonaphthalene-2,7-disulfonyl chloride |
InChI |
InChI=1S/C10H5Cl2IO4S2/c11-18(14,15)7-1-2-9-6(3-7)4-8(5-10(9)13)19(12,16)17/h1-5H |
InChI Key |
ITZWGJVRYORKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















